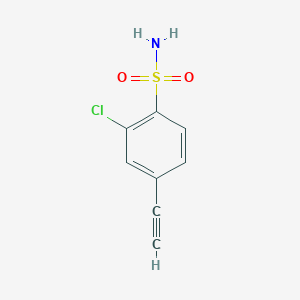

2-Chloro-4-ethynyl-benzenesulfonamide

CAS No.:

Cat. No.: VC13737403

Molecular Formula: C8H6ClNO2S

Molecular Weight: 215.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6ClNO2S |

|---|---|

| Molecular Weight | 215.66 g/mol |

| IUPAC Name | 2-chloro-4-ethynylbenzenesulfonamide |

| Standard InChI | InChI=1S/C8H6ClNO2S/c1-2-6-3-4-8(7(9)5-6)13(10,11)12/h1,3-5H,(H2,10,11,12) |

| Standard InChI Key | GLFNEXSYSHJTEF-UHFFFAOYSA-N |

| SMILES | C#CC1=CC(=C(C=C1)S(=O)(=O)N)Cl |

| Canonical SMILES | C#CC1=CC(=C(C=C1)S(=O)(=O)N)Cl |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure derives from a benzene ring with three distinct substituents:

-

A chlorine atom at the 2-position, imparting electron-withdrawing effects.

-

An ethynyl group (-C≡CH) at the 4-position, introducing sp-hybridized carbon atoms capable of π-bond interactions.

-

A sulfonamide group (-SO2NH2) at the 1-position, contributing polarity and hydrogen-bonding potential.

The molecular formula is C8H6ClNO2S, with a molecular weight of 215.52 g/mol. The spatial arrangement of these groups influences electronic distribution, solubility, and intermolecular interactions .

Electronic and Steric Effects

-

Chlorine: Enhances electrophilic substitution resistance and stabilizes adjacent charges via inductive effects.

-

Ethynyl: Introduces linear geometry and π-electron density, facilitating conjugation with the aromatic ring.

-

Sulfonamide: Acts as a strong electron-withdrawing group, reducing ring electron density and enhancing acidity of the NH2 protons (pKa ≈ 10–12) .

Synthesis and Manufacturing Processes

Sonogashira Coupling

A plausible route involves Sonogashira cross-coupling between 2-chloro-4-iodo-benzenesulfonamide and terminal alkynes (e.g., trimethylsilylacetylene), followed by desilylation . This method, widely used in aryl halide functionalization, offers regioselectivity and mild reaction conditions.

Example Protocol:

-

React 2-chloro-4-iodo-benzenesulfonamide with trimethylsilylacetylene using Pd(PPh3)4/CuI catalysis.

-

Deprotect the silyl group via fluoride ions (e.g., TBAF) to yield the terminal alkyne .

Alkylation of Sulfonamide Precursors

Alternative methods adapt strategies from benzenesulfonamide derivatization, such as alkylation with propargyl bromides. For instance, the reaction of 2-chloro-benzenesulfonamide with 4-bromo-1-butyne in the presence of NaH generates the ethynyl derivative .

Reaction Conditions:

-

Solvent: 1,2-Dimethoxyethane or THF.

-

Base: Sodium hydride (60% dispersion in oil).

Challenges in Synthesis

-

Ethynyl Group Stability: Terminal alkynes are prone to oxidation and polymerization, necessitating inert atmospheres (N2/Ar) and low temperatures during synthesis .

-

Regioselectivity: Competing substitutions may occur at ortho/para positions, requiring directing groups or protective strategies .

Physicochemical Properties

Thermal and Solubility Profiles

While direct data for 2-chloro-4-ethynyl-benzenesulfonamide are unavailable, analogs suggest:

-

Melting Point: Estimated 120–140°C (elevated due to sulfonamide polarity vs. 45–47°C for 4-chlorophenylacetylene) .

-

Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) but poor in water (<1 mg/mL) .

-

Density: ~1.4–1.6 g/cm³ (similar to sulfonamide derivatives) .

Spectroscopic Characterization

-

IR Spectroscopy:

-

¹H NMR (CDCl3):

Biological Activity and Applications

Pharmaceutical Relevance

Sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase, dihydrofolate reductase). The ethynyl group may enable click chemistry modifications for drug-targeting applications.

Stability and Degradation Pathways

Thermal Decomposition

-

Oxidation: Forming carboxylic acids or diketones.

-

Polymerization: Under heat or light, yielding insoluble residues .

Hydrolytic Sensitivity

The sulfonamide group is resistant to hydrolysis, but extreme pH conditions (pH <2 or >12) may cleave the S-N bond, releasing sulfonic acids and amines .

Analytical Characterization Techniques

Chromatographic Methods

-

HPLC: Reverse-phase C18 column, mobile phase acetonitrile/water (70:30), UV detection at 254 nm.

-

GC-MS: Limited utility due to low volatility but applicable for degradation product analysis .

X-ray Crystallography

Single-crystal analysis (if available) resolves bond lengths and angles, confirming the planar sulfonamide group and linear ethynyl geometry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume